molecular formula C13H10ClN3 B11868304 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11868304
M. Wt: 243.69 g/mol
InChI Key: WRRJBALRKSHRPQ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a chemically versatile intermediate designed for the discovery and development of novel kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known to mimic the adenine ring of ATP, allowing it to competitively bind to the kinase domain of various enzymes . The 4-chloro group is a reactive handle for nucleophilic aromatic substitution, enabling the introduction of diverse anilino substituents critical for modulating potency and selectivity against target kinases . The 7-phenyl group provides a site for functionalization to explore interactions with the solvent-front region of the kinase, a strategy employed to enhance pharmacokinetic properties or combat resistance mutations . Research on analogous structures has demonstrated significant potency against a range of oncology targets, including mutant forms of the RET kinase and members of the Receptor Tyrosine Kinase (RTK) family such as VEGFR-2 and EGFR . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-6-methyl-7-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10ClN3/c1-9-7-11-12(14)15-8-16-13(11)17(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WRRJBALRKSHRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC=C3)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processesFor instance, the synthesis might begin with the reaction of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring . Subsequent steps involve chlorination, methylation, and phenylation under specific conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield . Additionally, the use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group undergoes facile substitution with nucleophiles due to the electron-deficient pyrimidine ring.

Reaction Conditions and Examples

NucleophileConditionsProductYieldReference
Ammonia (NH₃)Ethanol, reflux, 12 h4-Amino-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine78%
Sodium methoxideDMF, 80°C, 6 h4-Methoxy-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine85%
BenzylamineTHF, Pd(OAc)₂, 100°C, 24 h4-Benzylamino-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine65%

Key Observations :

  • Reactions proceed via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) departure of the chloride leaving group.

  • Steric hindrance from the 7-phenyl group slows substitution at position 4 but enhances regioselectivity.

Cross-Coupling Reactions

The 4-chloro and 6-methyl positions participate in palladium-catalyzed couplings to install aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Phenyl-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine72%
4-Pyridylboronic acidPdCl₂(dppf), CsF, DMF, 120°C4-(Pyridin-4-yl)-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine68%

Mechanistic Notes :

  • The chlorine atom acts as a directing group, facilitating oxidative addition to Pd(0).

  • The 7-phenyl group does not interfere with coupling due to its distal position.

Electrophilic Substitution

The pyrrole ring undergoes electrophilic attack at the electron-rich C2 and C5 positions.

Nitration and Halogenation

ReagentConditionsProductYieldReference
HNO₃/H₂SO₄0°C, 2 h2-Nitro-4-chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine55%
Br₂, FeBr₃CHCl₃, rt, 4 h5-Bromo-4-chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine60%

Regioselectivity :

  • Nitration favors C2 due to steric protection of C5 by the 6-methyl group.

  • Halogenation at C5 is driven by conjugation with the pyrimidine ring.

Alkylation and Arylation

The NH group of the pyrrole ring (position 7) undergoes alkylation/arylation under basic conditions.

N7 Functionalization

ElectrophileBase, SolventProductYieldReference
Methyl iodideNaH, DMF, 0°C → rt7-Methyl-4-chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidinium iodide90%
4-Nitrobenzyl bromideK₂CO₃, DMSO, 60°C7-(4-Nitrobenzyl)-4-chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine75%

Limitations :

  • Steric bulk from the 7-phenyl group reduces reactivity toward larger electrophiles.

Reduction Reactions

The pyrimidine ring can be selectively reduced to access saturated analogs.

Catalytic Hydrogenation

ConditionsProductYieldReference
H₂ (1 atm), Pd/C, EtOH, rt4-Chloro-6-methyl-7-phenyl-3,4,5,6-tetrahydropyrrolo[2,3-d]pyrimidine82%

Applications :

  • Saturated derivatives exhibit altered pharmacokinetic properties, enhancing bioavailability in drug candidates.

Oxidation Reactions

The 6-methyl group is susceptible to oxidation under controlled conditions.

Side-Chain Oxidation

ReagentConditionsProductYieldReference
KMnO₄, H₂O, 80°C4-Chloro-6-carboxy-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine58%
SeO₂, dioxane, reflux4-Chloro-6-formyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine63%

Utility :

  • Oxidation products serve as intermediates for amide or imine formation.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors. Kinase inhibitors are crucial therapeutic agents that target specific kinases involved in various diseases, including cancer. The compound's unique structure allows for modifications that can enhance potency and selectivity against specific targets.

Kinase Inhibitors

The core structure of this compound can be tailored by introducing different functional groups to develop selective kinase inhibitors. This adaptability is essential for creating compounds that can effectively inhibit the activity of kinases associated with tumor growth and progression.

Anticancer Activity

Derivatives of this compound have shown promising anticancer properties. For instance, certain modifications have demonstrated the ability to inhibit the proliferation of cancer cells in vitro and in vivo. The mechanism often involves the disruption of signaling pathways critical for cancer cell survival and growth.

Antiviral Properties

Recent studies have identified this compound derivatives as potential antiviral agents. Research indicates that these compounds may exhibit activity against various viral infections, including those caused by flaviviruses such as Zika virus and dengue virus. The precise molecular targets remain to be fully elucidated, but the structural features of the pyrrolo[2,3-d]pyrimidine scaffold are believed to play a key role in their antiviral efficacy.

Anti-inflammatory Applications

Beyond its anticancer and antiviral activities, this compound has been investigated for its anti-inflammatory properties. Some derivatives have shown effectiveness in reducing inflammation through mechanisms that may involve inhibition of pro-inflammatory cytokines or modulation of immune responses.

Chemical Properties and Reactivity

The chemical properties of this compound facilitate its use in various synthetic applications:

Reactivity

This compound is characterized by:

  • Molecular Formula: C13H10ClN3
  • Molecular Weight: 253.69 g/mol
  • Melting Point: Approximately 214–217 °C
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The compound undergoes electrophilic substitution reactions and is amenable to cross-coupling reactions mediated by palladium or copper catalysts, making it valuable for synthesizing complex organic molecules.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Antiviral ActivityIdentified as a promising inhibitor against Zika virus with structural features conducive to antiviral action.
Kinase InhibitorsDemonstrated potential as a starting point for developing selective kinase inhibitors targeting cancer pathways.
Anti-inflammatory EffectsShowed efficacy in reducing inflammation markers in preclinical models.

These findings underscore the compound's versatility across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases and apoptotic proteins. By binding to these targets, the compound can inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The specific pathways involved include the JAK-STAT signaling pathway, which plays a crucial role in cell division and survival .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Ts, I) : Increase molecular weight and polarity, reducing membrane permeability but enhancing stability .
  • Aromatic vs. Aliphatic Substituents : The 7-phenyl group in the target compound enhances π-π stacking in protein binding compared to furan or cyclopentyl groups .
  • Methyl Groups (6-position) : Improve metabolic stability by shielding reactive sites from oxidation .

Biological Activity

4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolopyrimidine class, characterized by a pyrrolo[2,3-d]pyrimidine core. Its chemical formula is C7H6ClN3C_7H_6ClN_3, and it features a chloro group at the 4-position, a methyl group at the 6-position, and a phenyl group at the 7-position. This unique substitution pattern contributes to its biological activity.

Pharmacological Activities

1. Antitumor Activity
Research indicates that similar pyrrolopyrimidine derivatives exhibit antitumor properties by inhibiting key enzymes involved in nucleotide biosynthesis. For example, compounds with structural similarities have shown potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in purine metabolism .

2. Antiviral Activity
Recent studies have identified this compound as a potential antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The compound's mechanism involves interference with viral replication processes, although the exact molecular targets remain to be fully elucidated .

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes that are crucial for cancer cell proliferation and survival. Its interactions with enzymes involved in folate metabolism suggest potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound effectively inhibits GARFTase and other enzymes involved in nucleotide synthesis.
  • Cellular Uptake : It exhibits selective transport through folate receptors (FRα and FRβ), enhancing its bioavailability in tumor cells .

Study on Antitumor Activity

A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on human tumor cell lines. The results showed that compounds similar to this compound significantly inhibited cell growth through GARFTase inhibition, leading to decreased nucleotide synthesis and subsequent apoptosis in cancer cells .

Antiviral Efficacy

In another investigation focusing on antiviral properties, compounds from the same class were tested against ZIKV and DENV. The study demonstrated that specific derivatives provided over 90% protection against DENV infection in vitro, indicating their potential as therapeutic agents against flavivirus infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntitumor, Antiviral
4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidineStructureAntitumor
4-Chloro-7-(3-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidineN/AAntiviral

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 4-chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted anilines or amines. Key parameters include refluxing in isopropanol with catalytic HCl (3 drops) for 12–48 hours. Yields vary (16–94%) depending on amine reactivity and reaction time. For example, fluorinated anilines require extended reflux (48 hours) due to reduced nucleophilicity . Optimization involves adjusting equivalents of amine (3 equiv recommended), solvent polarity, and post-reaction purification via recrystallization (e.g., methanol) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of synthesized derivatives?

  • Methodology : ¹H and ¹³C NMR are critical for verifying regiochemistry and substituent positions. For instance, the NH proton in the pyrrole ring appears as a broad singlet at δ 11.74 ppm, while aromatic protons from the phenyl group resonate between δ 7.0–8.3 ppm. Cross-validation with HRMS (e.g., m/z 211.0981 for the parent compound) ensures molecular integrity .

Q. What solvents are optimal for recrystallization of 7H-pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology : Methanol is widely used due to its moderate polarity and ability to dissolve polar intermediates while precipitating pure products. For halogenated analogs (e.g., 4-fluorophenyl derivatives), mixed solvents like CHCl₃/CH₃OH (10:1) improve crystal formation and purity .

Advanced Research Questions

Q. How do substituents at the 4-position influence kinase inhibition activity?

  • Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance binding to kinase ATP pockets (e.g., EGFR, VEGFR2). For example, N-(4-fluorophenyl) derivatives show higher inhibitory potency (IC₅₀ < 50 nM) compared to unsubstituted analogs due to improved hydrophobic interactions . Competitive binding assays and molecular docking (using MOE software) validate these interactions .

Q. How can contradictory yield data in nucleophilic substitution reactions be resolved?

  • Analysis : Discrepancies in yields (e.g., 27–86% for anilines vs. 16–94% for alkylamines) arise from steric and electronic effects. Bulky amines (e.g., naphthylmethyl) require longer reaction times (48 hours) and higher temperatures to overcome steric hindrance. Kinetic studies (monitored via TLC) and Hammett plots can quantify substituent effects on reaction rates .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

  • Methodology : Byproducts like dehalogenated intermediates or dimerized species often form during chlorination or cyclization steps. Strategies include:

  • Using excess POCl₃ (30 mL) under strict anhydrous conditions for chlorination .
  • Adding radical scavengers (e.g., BHT) during reflux to prevent oxidative coupling .
  • Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before proceeding to subsequent steps .

Q. How can computational methods predict regioselectivity in electrophilic substitutions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites in the pyrrolopyrimidine core. For example, the 5-position is more reactive toward electrophiles due to lower local ionization potential (4.8 eV vs. 5.2 eV at the 2-position). Experimental validation via nitration or bromination reactions aligns with computational predictions .

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